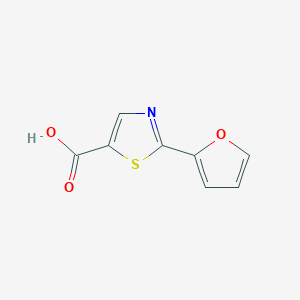
2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The carboxylic acid group is attached to the 5-position of the thiazole ring .
Synthesis Analysis
The synthesis of compounds similar to “2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid” has been discussed in the literature . The synthesis often starts from furfural or furan, which are furan platform chemicals (FPCs) directly available from biomass . The synthesis of furan-2-aldehyde-d, a related compound, has been summarized in the literature, starting either from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid .Molecular Structure Analysis
The molecular structure of “2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid” is complex due to the presence of the furan and thiazole rings, as well as the carboxylic acid group . The furan ring contributes to the aromaticity of the molecule, while the thiazole ring introduces heteroatoms (sulfur and nitrogen) into the structure .Chemical Reactions Analysis
The chemical reactions involving “2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid” are likely to be complex due to the presence of the reactive furan and thiazole rings, as well as the carboxylic acid group . Furan platform chemicals (FPCs), such as furfural and 5-hydroxy-methylfurfural, are known to undergo a variety of reactions .Scientific Research Applications
Synthetic Chemistry
- Tautomeric Studies and Derivative Synthesis : A study by Koparır, Çetin, and Cansiz (2005) synthesized derivatives from furan-2-carboxylic acid hydrazide, exploring their tautomeric equilibriums. This research underscores the compound's utility in synthesizing complex molecules with specific structural and electronic characteristics (Koparır, Çetin, & Cansiz, 2005).
- Polymer Synthesis : Wilsens et al. (2014) investigated novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid, showing the influence of the furan moiety on hydrogen bonding and polymer properties. This indicates the potential of furan derivatives in developing new polymeric materials (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).
Materials Science
- Fluorescent Materials : Tanaka, Ashida, Tatsuta, and Mori (2015) demonstrated the synthesis of fluorescent materials from furfural and cysteine, achieving extended π-conjugation through cross-coupling reactions. The study highlights the use of furan derivatives in creating photoluminescent materials for potential application in optoelectronics and sensing (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Biochemistry
- Enzyme-Catalyzed Synthesis : Dijkman, Groothuis, and Fraaije (2014) identified an FAD-dependent enzyme capable of converting 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a crucial biobased platform chemical. This enzyme-catalyzed process underscores the relevance of furan derivatives in sustainable chemistry and biotechnological applications (Dijkman, Groothuis, & Fraaije, 2014).
Pharmaceutical Chemistry
- Antimicrobial Activity : Cakmak et al. (2022) synthesized and evaluated the antimicrobial activity of a thiazole-based heterocyclic amide derived from furan-2-carboxamide, providing insights into its potential pharmacological applications. The study shows the bioactivity of furan derivatives against various microorganisms, suggesting possibilities for drug development (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).
Future Directions
The future directions for research on “2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. Furan platform chemicals (FPCs) are of significant interest due to their availability from biomass and potential for use in the synthesis of a wide range of compounds .
properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXIBGCQUJMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1094230-08-6 | |
| Record name | 2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



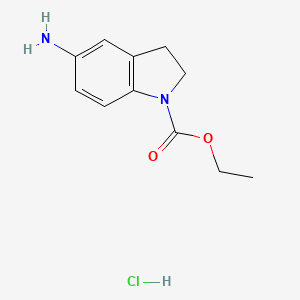
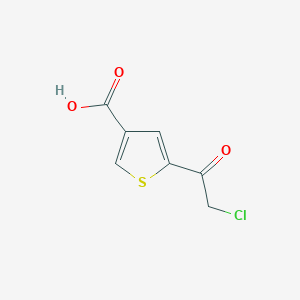
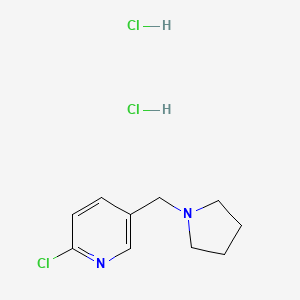
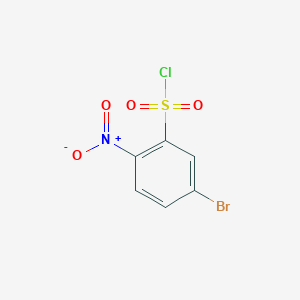

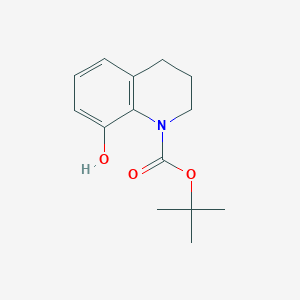
![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
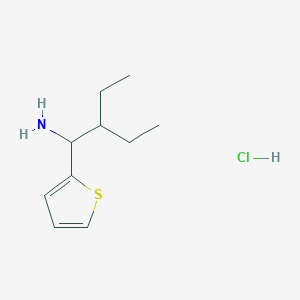
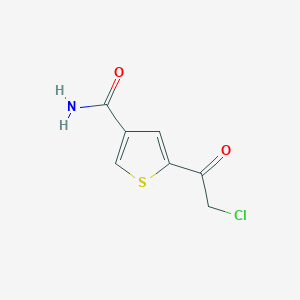
![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
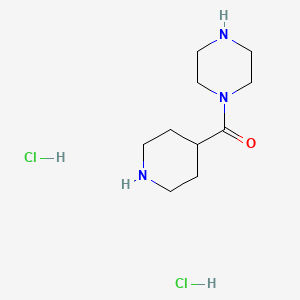
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)
